molecular formula C17H12N4O4S B2714327 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-89-4

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine

Cat. No. B2714327
CAS RN: 862976-89-4
M. Wt: 368.37
InChI Key: HOQFKIRUVZZBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine” is a complex organic compound. It has a molecular formula of C17H12N4O4S, an average mass of 368.367 Da, and a monoisotopic mass of 368.057922 Da .

Scientific Research Applications

Modulation of Mitochondrial Functions

CCG-1423, a derivative of the compound, has been reported to inhibit Rho/SRF-mediated transcriptional regulation . This molecule modulates mitochondrial functions, reducing oxidative phosphorylation in a dose-dependent manner, but increasing the glycolytic rate . This could be useful for the assessment of the potential clinical application of CCG-1423 and its derivatives .

Treatment of Glaucoma

The compound has been incorporated into slow-release large unilamellar vesicles for the treatment of glaucoma . The nanocarrier formulation of the compound significantly decreased ACTA2 gene expression in human conjunctival fibroblasts and doubled the bleb survival in a rabbit model of glaucoma filtration surgery .

Anticancer Activity

1,3,4-thiadiazole derivatives, which include the compound, have shown potential as anticancer agents . They have the ability to disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .

Antimicrobial Activity

Some derivatives of the compound have shown potent activity against selective strains of microbes .

Antioxidant Potential

In a DPPH assay, a derivative of the compound showed significant antioxidant potential .

Inhibition of Linoleate Oxygenase Activity

The compound has been found to inhibit the linoleate oxygenase activity of ALOX15 . This enzyme is a target for pharmacological research due to the pathophysiological role of its metabolites in various cancer and inflammation models .

Mechanism of Action

While the exact mechanism of action for this compound is not specified, 1,3,4-oxadiazole derivatives have been studied for their anticancer potential. They have been shown to interact with nucleic acids, enzymes, and globular proteins, and inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects .

properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4S/c1-22-10-4-2-3-9(5-10)15-20-21-16(25-15)19-17-18-11-6-12-13(24-8-23-12)7-14(11)26-17/h2-7H,8H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQFKIRUVZZBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.